3'-Bromo-5'-(trifluoromethyl)acetophenone

概述

描述

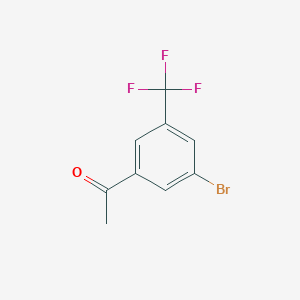

3’-Bromo-5’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H6BrF3O. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an acetophenone core. This compound is used in various chemical reactions and has significant applications in scientific research and industry .

准备方法

The synthesis of 3’-Bromo-5’-(trifluoromethyl)acetophenone typically involves the bromination of 3’-trifluoromethylacetophenone. One common method includes the use of bromine or a brominating agent such as pyridine hydrobromide perbromide. The reaction is usually carried out in an organic solvent like acetic acid at elevated temperatures . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yield and purity.

化学反应分析

3’-Bromo-5’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, and oxidizing or reducing agents like potassium permanganate or sodium borohydride. The major products formed depend on the specific reaction and conditions employed.

科学研究应用

Pharmaceutical Applications

3'-Bromo-5'-(trifluoromethyl)acetophenone serves as an important intermediate in the synthesis of various pharmaceutical compounds. The presence of halogen substituents enhances its biological activity, making it a valuable building block for drug development.

Antimicrobial Activity

Research indicates that halogenated acetophenones exhibit significant antimicrobial properties. For instance:

- Antibacterial Efficacy : Studies have demonstrated that this compound shows effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, likely through mechanisms that disrupt bacterial cell membranes and inhibit protein synthesis.

- Antifungal Properties : Related compounds have shown activity against fungi like Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 1.6 μg/mL to 25 μg/mL, suggesting potential therapeutic applications in treating fungal infections .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways, indicating potential use in anti-inflammatory therapies. The structure-activity relationship (SAR) analysis highlights that the trifluoromethyl group enhances lipophilicity and membrane permeability, which may contribute to increased bioactivity .

Agrochemical Applications

This compound is also explored as an intermediate in the synthesis of agrochemicals, particularly fungicides and herbicides. Its unique structural attributes allow for modifications that can enhance the efficacy of agricultural products.

Synthesis of Agrochemical Intermediates

The compound is utilized in synthesizing various agrochemical intermediates due to its ability to undergo further reactions with other reagents. For example, it can be transformed into derivatives with enhanced biological activity against pests and pathogens .

Material Science Applications

In materials science, this compound is used in the development of advanced materials due to its unique electronic properties.

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis, contributing to materials with improved thermal stability and chemical resistance. Its trifluoromethyl group imparts hydrophobic properties, making it suitable for applications in coatings and specialty polymers .

Case Study 1: Antimicrobial Efficacy Assessment

A study evaluated the antimicrobial effects of various halogenated acetophenones, including this compound. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 μg/mL .

Case Study 2: Enzyme Inhibition Research

Research into the inhibition of enzymes linked to inflammatory responses showed promising results, suggesting that modifications of this compound could lead to new anti-inflammatory agents .

作用机制

The mechanism of action of 3’-Bromo-5’-(trifluoromethyl)acetophenone depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In coupling reactions, the compound forms a complex with a palladium catalyst, facilitating the formation of new carbon-carbon bonds .

相似化合物的比较

3’-Bromo-5’-(trifluoromethyl)acetophenone can be compared with other similar compounds, such as:

2-Bromo-4’-(trifluoromethyl)acetophenone: Similar structure but with the bromine atom in a different position.

3-Bromo-5-methoxypyridine: Contains a methoxy group instead of a trifluoromethyl group.

4-(Trifluoromethyl)phenacyl bromide: Similar functional groups but different overall structure.

The uniqueness of 3’-Bromo-5’-(trifluoromethyl)acetophenone lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

生物活性

3'-Bromo-5'-(trifluoromethyl)acetophenone is a halogenated acetophenone derivative known for its unique chemical structure, which imparts distinct biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 267.04 g/mol. The presence of bromine and trifluoromethyl groups enhances its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

- Immune Modulation : Similar compounds have shown the ability to stabilize endosomal Toll-like receptor TRL8, influencing immune responses by modulating cellular signaling pathways.

- Enzyme Inhibition : The compound exhibits inhibitory effects on certain enzymes, potentially altering metabolic pathways and gene expression.

- Toxicity Profile : Preliminary studies indicate that higher concentrations may lead to toxicity, while lower doses could provide beneficial biochemical outcomes .

The mechanism by which this compound exerts its biological effects involves:

- Binding Affinity : The electronic properties conferred by the trifluoromethyl group enhance binding affinity to target proteins, facilitating interactions that can inhibit enzyme activity or alter signaling pathways.

- Cellular Metabolism : It participates in metabolic processes, including reduction reactions catalyzed by carbonyl reductase enzymes, leading to the formation of chiral alcohols .

- Transport Mechanisms : Its distribution within biological systems is influenced by solubility and interactions with transport proteins, affecting its localization and bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study on Enzyme Interaction : A study demonstrated that this compound interacts with carbonyl reductase, resulting in the production of specific chiral alcohols with high enantioselectivity, indicating potential applications in asymmetric synthesis .

| Study | Findings |

|---|---|

| Enzyme Interaction Study | High enantioselectivity in producing chiral alcohols via carbonyl reductase interaction. |

| Immune Modulation Study | Stabilization of TRL8 leading to enhanced immune responses. |

| Toxicity Assessment | Identified threshold effects at higher doses, necessitating careful dosage considerations in therapeutic applications. |

Toxicological Profile

The toxicological assessment indicates that this compound may cause skin irritation and eye damage upon exposure. It is classified under acute toxicity categories, emphasizing the need for caution during handling and application in research settings .

属性

IUPAC Name |

1-[3-bromo-5-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVCLQCAMSFVBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。